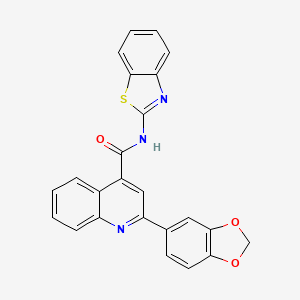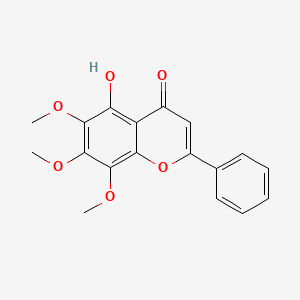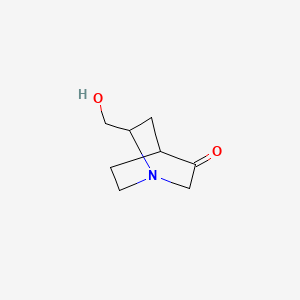![molecular formula C19H23N7O5 B13822787 1-[(4-aminophenyl)methyl]-1-[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]-3-methylurea](/img/structure/B13822787.png)
1-[(4-aminophenyl)methyl]-1-[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]-3-methylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of AB-MECA involves several steps, starting with the preparation of the ribose moiety and the subsequent attachment of the adenine base. The synthetic route typically includes the following steps:
Preparation of the ribose moiety:
Attachment of the adenine base: The adenine base is then attached to the ribose moiety through a glycosidic bond.
Introduction of the aminobenzyl group:
Análisis De Reacciones Químicas
AB-MECA undergoes various chemical reactions, including:
Oxidation: AB-MECA can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: Reduction of AB-MECA can lead to the formation of reduced derivatives.
Substitution: AB-MECA can undergo substitution reactions, particularly at the aminobenzyl group, leading to the formation of substituted derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
AB-MECA has a wide range of scientific research applications, including:
Chemistry: AB-MECA is used as a tool compound to study the structure-activity relationships of adenosine receptor agonists.
Mecanismo De Acción
AB-MECA exerts its effects by binding to and activating A3 adenosine receptors. These receptors are G protein-coupled receptors that, upon activation, inhibit adenylate cyclase activity, leading to a decrease in cyclic AMP levels. This results in various downstream effects, including anti-inflammatory and cytoprotective actions . The molecular targets and pathways involved in AB-MECA’s mechanism of action include the inhibition of adenylate cyclase, modulation of ion channels, and activation of various intracellular signaling pathways .
Comparación Con Compuestos Similares
AB-MECA is unique among A3 adenosine receptor agonists due to its high affinity and selectivity for the A3 receptor. Similar compounds include:
IB-MECA (N6-(3-Iodobenzyl)-9-[5-(methylcarbonyl)-β-D-ribofuranosyl]adenine): Another high-affinity A3 adenosine receptor agonist with similar pharmacological properties.
Cl-IB-MECA (2-Chloro-N6-(3-iodobenzyl)-9-[5-(methylcarbonyl)-β-D-ribofuranosyl]adenine): A chlorinated analogue of IB-MECA with enhanced selectivity for the A3 receptor.
AB-MECA’s uniqueness lies in its specific structural modifications, which confer high affinity and selectivity for the A3 adenosine receptor, making it a valuable tool in scientific research and potential therapeutic applications .
Propiedades
Fórmula molecular |
C19H23N7O5 |
|---|---|
Peso molecular |
429.4 g/mol |
Nombre IUPAC |
1-[(4-aminophenyl)methyl]-1-[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]-3-methylurea |
InChI |
InChI=1S/C19H23N7O5/c1-21-19(30)25(6-10-2-4-11(20)5-3-10)16-13-17(23-8-22-16)26(9-24-13)18-15(29)14(28)12(7-27)31-18/h2-5,8-9,12,14-15,18,27-29H,6-7,20H2,1H3,(H,21,30)/t12-,14-,15-,18-/m1/s1 |
Clave InChI |
CUAVFYXTIYMQSY-SCFUHWHPSA-N |
SMILES isomérico |
CNC(=O)N(CC1=CC=C(C=C1)N)C2=NC=NC3=C2N=CN3[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O |
SMILES canónico |
CNC(=O)N(CC1=CC=C(C=C1)N)C2=NC=NC3=C2N=CN3C4C(C(C(O4)CO)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(3,4-Dichloro-2-methoxyphenyl)sulfonyl]-1,3-thiazolidine](/img/structure/B13822707.png)

![3-(4-amino-7H-pyrrolo[2,3-d]pyrimidin-5-yl)phenol](/img/structure/B13822717.png)

![2-[(E)-heptadec-1-enyl]-4,5-dihydro-1H-imidazole](/img/structure/B13822740.png)
![(3s,5s,7s)-N'-{(Z)-[1-(3-methylphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}tricyclo[3.3.1.1~3,7~]decane-1-carbohydrazide](/img/structure/B13822742.png)

![2-[(6-Methyl-2,3,4,9-tetrahydrocarbazol-1-ylidene)amino]butan-1-ol](/img/structure/B13822768.png)


![4-amino-7,7-dimethyl-2-[4-(methylsulfanyl)phenyl]-5-oxo-5,6,7,8-tetrahydro-2H-chromene-3-carbonitrile](/img/structure/B13822777.png)



